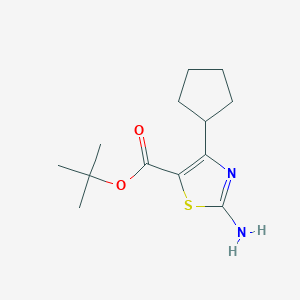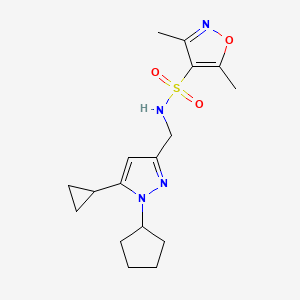
2-amino-N-(3-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-amino-N-(3-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide” is likely a complex organic molecule. It contains functional groups such as carboxamide, amino, and chlorophenyl, which are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the amino group might participate in condensation reactions, while the chlorophenyl group might undergo nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include determining its solubility, melting point, boiling point, and LogP value .Scientific Research Applications
Chemistry and Biochemistry of Similar Compounds
Studies on compounds like acrylamide and chlorogenic acid (CGA) highlight the extensive use of specific chemicals in understanding biochemical pathways and potential health implications. For example, acrylamide's role in the Maillard reaction and its effects on health have been extensively reviewed, indicating its significance in food chemistry and toxicology (Friedman, 2003). Similarly, CGA's pharmacological properties, including antioxidant, antibacterial, and anti-inflammatory activities, have been thoroughly examined, showcasing the importance of such compounds in medicinal chemistry and pharmacotherapy research (Naveed et al., 2018).
Environmental and Health Impact Studies
Research on the environmental and health impacts of chemical compounds, such as 2,4-D herbicide and DDT/DDE, provides valuable information on their behavior, toxicity, and effects on humans and wildlife. For instance, the toxicological and mutagenicity studies of 2,4-D offer insights into occupational risks and environmental persistence, guiding regulatory and safety measures (Zuanazzi et al., 2020). DDT and DDE's roles as endocrine disruptors highlight the critical need for understanding the long-term health implications of chemical exposure, influencing public health policies and safety guidelines (Burgos-Aceves et al., 2021).
Advanced Material Research
The development and characterization of advanced materials, such as PEDOT:PSS for thermoelectric applications, illustrate the significance of chemical compounds in enhancing material properties for specific applications. Research on improving the thermoelectric performance of PEDOT:PSS through various treatment methods showcases the interdisciplinary approach in material science, combining chemistry, physics, and engineering to develop more efficient and sustainable materials (Zhu et al., 2017).
properties
IUPAC Name |
2-amino-N-(3-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-3-11-8(2)19-13(16)12(11)14(18)17-10-6-4-5-9(15)7-10/h4-7H,3,16H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELSQPJPSFMDIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)NC2=CC(=CC=C2)Cl)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Pyrrolidin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride](/img/structure/B2733608.png)

![7-Methyl-3-(2-oxopropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2733611.png)
![{6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B2733612.png)

![Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzenecarboxylate](/img/structure/B2733616.png)


![4-{[(Tert-butoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid](/img/structure/B2733622.png)



![(4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B2733630.png)